2,2,6,6-tetramethylcyclohexan-1-ol
Overview
Description
2,2,6,6-tetramethylcyclohexan-1-ol is an organic compound with the molecular formula C10H20O. It is a cyclohexanol derivative characterized by four methyl groups attached to the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,6,6-tetramethylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 2,2,6,6-tetramethylcyclohexanone. This reaction typically uses a metal catalyst such as palladium or platinum under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient conversion of the starting materials .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-tetramethylcyclohexan-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Various reagents depending on the desired functional group substitution.
Major Products Formed
Oxidation: 2,2,6,6-tetramethylcyclohexanone.
Reduction: this compound.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
2,2,6,6-tetramethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,6,6-tetramethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. In oxidation reactions, the hydroxyl group is converted to a carbonyl group, altering the compound’s reactivity and properties. In reduction reactions, the carbonyl group is reduced back to a hydroxyl group, restoring the original structure .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler analog without the methyl groups.
2,2,6,6-tetramethylcyclohexanone: The oxidized form of 2,2,6,6-tetramethylcyclohexan-1-ol.
Cyclohexanone: A related compound with a ketone functional group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its four methyl groups, which provide steric hindrance and influence its chemical reactivity and physical properties. This structural feature distinguishes it from simpler cyclohexanol derivatives and contributes to its specific applications in various fields .
Properties
IUPAC Name |
2,2,6,6-tetramethylcyclohexan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-9(2)6-5-7-10(3,4)8(9)11/h8,11H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVSVXOGJXPOSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1O)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60288408 | |
Record name | 2,2,6,6-Tetramethylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60288408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6948-41-0 | |
Record name | NSC55768 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55768 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,6,6-Tetramethylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60288408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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